molecular formula C24H29N3O3 B1219914 6-(3,4-二甲氧基苯基)-1-乙基-4-三甲苯亚氨基-3-甲基-3,4-二氢-2(1H)-嘧啶酮 CAS No. 94936-90-0

6-(3,4-二甲氧基苯基)-1-乙基-4-三甲苯亚氨基-3-甲基-3,4-二氢-2(1H)-嘧啶酮

货号 B1219914
CAS 编号: 94936-90-0
分子量: 407.5 g/mol
InChI 键: OYGHXRNCHYRYRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

  • X-ray Diffraction Data : The crystal structure of the compound can be determined using X-ray diffraction .


Chemical Reactions Analysis

  • Antiarrhythmic Activity : Nicainoprol, a THQ-based derivative, acts as an antiarrhythmic drug .

科学研究应用

多态性和理化表征

6-(3,4-二甲氧基苯基)-1-乙基-4-三甲苯亚氨基-3-甲基-3,4-二氢-2(1H)-嘧啶酮(称为 FK664)表现出多态性,通过 X 射线粉末衍射法、差示扫描量热法 (DSC) 和红外光谱法表征。已鉴定出两种多晶型物,A 型和 B 型,它们分别在不同的空间群中结晶,但保持相似的构象特征。该化合物的构象涉及三个刚性平面,分子在每个多晶型物中以不同的方式堆积。这些多晶型物的稳定性和熔化热提供了对该化合物理化性质的见解(Miyamae et al., 1991)

心血管药理学

FK664 表现出显着的心血管作用。它是一种口服有效的强心剂,在阻力和电容血管中均具有血管扩张活性。该化合物的血管扩张和正性肌力作用主要是由于环磷酸腺苷 (cAMP) 水平升高,这归因于环磷酸腺苷磷酸二酯酶抑制。FK664 的药理学特征包括有效的预载减少和轻度的心脏刺激,表明在充血性心力衰竭管理中具有潜在益处(Sudo et al., 1993)

合成和结构分析

已经探索了 FK664 的衍生物乙基-4-(3,4-二甲氧基苯基)-6-甲基-2-硫代亚甲基-3,4-二氢-1H-嘧啶-5-羧酸盐的合成和结构评估。该化合物使用缓慢蒸发技术生长,并通过 X 射线衍射、FT-IR、FT-拉曼和 NMR 光谱进行表征。研究了其分子结构和相互作用,提供了对其在材料科学中潜在应用的见解,特别是在非线性光学分析中(Dhandapani et al., 2017)

潜在的抗癌和抗炎应用

已经合成了新型的吡唑并嘧啶衍生物,包括 FK664 的变体,并将其评估为潜在的抗癌和抗 5-脂氧合酶剂。这些化合物对特定的癌细胞系表现出细胞毒性作用并抑制 5-脂氧合酶,表明在癌症治疗和炎症治疗中具有潜在应用(Rahmouni et al., 2016)

属性

IUPAC Name

6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-8-27-19(18-9-10-20(29-6)21(13-18)30-7)14-22(26(5)24(27)28)25-23-16(3)11-15(2)12-17(23)4/h9-14H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGHXRNCHYRYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=NC2=C(C=C(C=C2C)C)C)N(C1=O)C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone

CAS RN

94936-90-0
Record name FK 664
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094936900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

To a suspension of 3,4-dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone (0.63 g) in N,N-dimethylformamide (15 ml) were added potassium hydroxide (0.16 g) and ethyl iodide (0.66 ml) and the mixture was stirred at ambient temperature for 4 hours. The mixture was poured into water (100 ml), and was extracted with chloroform. The extract was washed with water, dried over magnesium sulfate, and evaporated under reduced pressure. The residue was chromatographed on silica gel eluting with chloroform to give 3,4-dihydro-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone (0.39 g).
Name
3,4-dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 3,4-dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone (2.73 g) and potassium tert-butoxide (1.0 g) in dimethylformamide (27 ml) was added ethyl iodide (1.2 ml) and mixture was stirred for 3 hours. Then another potassium tert-butoxide (1.1 g) and ethyl iodide (0.57 ml) were added. The mixture was stirred for more 2 hours and poured into water. The precipitate was collected by filtration and added to 1N hydrochloric acid (15 ml). The mixture was refluxed for 5 hours. After being cooled, the reaction mixture was adjusted to pH 8.5 with aqueous sodium hydroxide. The precipitate was collected by filtration and added to diisopropyl ether (50 ml). The resultant mixture was filtered and the filtrate was evaporated in vacuo. The residue was recrystallized from a mixture of ethanol and water (3:1) to give 3,4-dihydro-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-tri-methylphenylimino)-2(1H)-pyrimidinone (1.6 g). mp 116° -118° C.
Name
3,4-dihydro-6-(3,4-dimethoxyphenyl)-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
0.57 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3,4-dihydro-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-thioxo-2(1H)-pyrimidinone (0.59 g) in tetrahydrofuran (50 ml) was added methyl iodide (10 ml) and the mixture was refluxed for 90 minutes. The precipitate was added to 2,4,6-trimethylaniline (2 g) and the mixture was heated at 110°-120° C. for 3 hours. The reaction mixture was washed with a mixture of hexane and diisopropyl ether to remove excess 2,4,6-trimethylaniline. The resulting precipitate was collected by filtration and then dissolved in chloroform. The solution was washed with an aqueous solution of sodium bicarbonate, dried over magnesium sulfate and evaporated under reduced pressure to give crude product, which was purified by silica gel column chromatography to give 3,4-dihydro-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenylimino)-2(1H)-pyrimidinone (0.29 g); mp 57°-61° C. Thus obtained compound was recrystallized from a mixture of ethanol and water (3:1) to give the desired compound as crystals.
Name
3,4-dihydro-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-thioxo-2(1H)-pyrimidinone
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 3
Reactant of Route 3
6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 4
Reactant of Route 4
6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 5
Reactant of Route 5
6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone

Citations

For This Compound
7
Citations
A Miyamae, S Kitamura, T Tada, S Koda… - Journal of pharmaceutical …, 1991 - Elsevier
The polymorphism of (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1 H)-pyrimidinone (FK664; 1) was characterized by using X-ray powder diffractometry, …
Number of citations: 10 www.sciencedirect.com
A Miyamae, K Yamamoto, T Tada, S Koda… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Structure of (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (FK664) hemibenzene solvate Acta Crystallographica Section C Crystal …
Number of citations: 6 scripts.iucr.org
Y Sudo, K Maeda, T Ozaki, M Takai… - Drug development …, 1993 - Wiley Online Library
The cardiovascular effects of FK664, [6‐(3, 4‐dimethoxyphenyl)‐1‐ethyl‐4‐mesitylimino‐3‐methyl‐3, 4‐dihydro‐2 (1H)‐pyrimidinone], were examined in both in vitro and in vivo …
Number of citations: 3 onlinelibrary.wiley.com
K HASHIMOTO - Cardiac Mechanics and Function in the Normal …, 1989 - books.google.com
New positive inotropic agents have been synthesized and they are under intensive research to examine whether they are different from older drugs like digitalis and catecholamines in …
Number of citations: 0 books.google.com
C Chaimbault, JJ Bosc, JM Leger, P Negrier… - Journal of …, 2000 - Elsevier
The various crystalline forms of an original bicyclic compound [ethyl (2‐chloromethyl‐2,3‐dihydro‐5H‐oxazolo[3,2‐a]pyrimidin‐5‐one)‐6‐carboxylate); EOC] have been obtained and …
Number of citations: 8 www.sciencedirect.com
IB Rietveld, R Céolin - Journal of Thermal Analysis and Calorimetry, 2015 - Springer
The stability hierarchy of crystalline polymorphs is often determined on the basis of limited calorimetric data even when other useful data such as specific volumes may be available. …
Number of citations: 28 link.springer.com
IB Rietveld, R Céolin - academia.edu
The stability hierarchy of crystalline polymorphs is often determined on the basis of limited calorimetric data even when other useful data such as specific volumes may be available. …
Number of citations: 2 www.academia.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。